Pyrrolo[2,3-b]pyridine derivative 4
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14F3N3O2 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
methyl 5-[[2-(trifluoromethyl)phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-16(24)14-7-11-6-12(9-22-15(11)23-14)21-8-10-4-2-3-5-13(10)17(18,19)20/h2-7,9,21H,8H2,1H3,(H,22,23) |
InChI Key |
MFAPLYWBOUSVJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)NCC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrolo 2,3 B Pyridine Derivative 4 and Its Analogues
Strategies for Constructing the Pyrrolo[2,3-b]pyridine Core
The assembly of the fused pyrrolo[2,3-b]pyridine ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope and efficiency. Key approaches include cyclization reactions, cross-coupling processes, condensation reactions, and electrocyclization methods.
Cyclization Reactions in Pyrrolo[2,3-b]pyridine Synthesis
Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[2,3-b]pyridine core. These reactions typically involve the formation of one of the heterocyclic rings onto a pre-existing partner ring.
One common strategy involves the reaction of 2-aminopyrrole-3-carbonitrile derivatives with various reagents to construct the pyridine (B92270) ring. For instance, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with acetyl acetone, ethyl cyanoacetate, or malononitrile (B47326) in the presence of acetic acid and a catalytic amount of hydrochloric acid leads to the formation of substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net A plausible mechanism for the reaction with malononitrile suggests an initial addition of the pyrrole (B145914) amino group to one of the cyano groups, followed by cyclization and tautomerization to yield the final product. researchgate.net
Another powerful cyclization method is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov This approach, utilizing tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN), provides good yields of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides, which can be readily converted to their free bases. nih.gov This method is particularly useful for synthesizing derivatives that are not easily accessible through palladium-catalyzed cyclizations. nih.gov
The following table summarizes representative cyclization reactions for the synthesis of pyrrolo[2,3-b]pyridine and related fused systems:
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, Malononitrile | Acetic acid, conc. HCl, reflux | 4-Amino-6-substituted-1H-pyrrolo[2,3-b]pyridine | Not specified | researchgate.net |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH, AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | Good | nih.gov |
Cross-Coupling Processes and Condensation Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the pyrrolo[2,3-b]pyridine skeleton and for its subsequent functionalization. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
A notable example is the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate is a key step. nih.gov This is followed by a Buchwald-Hartwig amination at the C-4 position to introduce the desired amine functionality. nih.gov The order of these cross-coupling steps is crucial for the success of the synthesis. nih.gov
Condensation reactions also play a vital role. The synthesis of certain pyrrolo[2,3-b]pyridine derivatives can be achieved through the condensation of an aminopyrrole derivative with a suitable carbonyl compound. For example, new 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives were prepared by the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of piperidine. juniperpublishers.comrepec.org This reaction proceeds in excellent yields. juniperpublishers.comrepec.org
A summary of key cross-coupling and condensation reactions is presented below:
| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |
| Suzuki-Miyaura Coupling | 2-Iodo-4-chloropyrrolopyridine, Phenylboronic acid | Pd2(dba)3, K2CO3 | 2-Aryl-4-chloropyrrolopyridine | nih.gov |
| Buchwald-Hartwig Amination | 2-Aryl-4-chloropyrrolopyridine, Secondary amine | Pd(OAc)2, BINAP, Cs2CO3 | 2-Aryl-4-aminopyrrolopyridine | mdpi.com |
| Condensation | 2-Aminopyrrole-3-carbonitrile, 2-Arylidenemalononitrile | Piperidine, Ethanol | 4-Amino-pyrrolo[2,3-b]pyridine-5-carbonitrile | juniperpublishers.comrepec.org |
Electrocyclization Approaches to Fused Pyrrolo-Pyridine Systems
Electrocyclization reactions offer a powerful and often stereospecific method for the construction of fused ring systems. In the context of pyrrolo-pyridine synthesis, 6π-electrocyclization reactions are particularly relevant.
One such approach involves the 6π-electrocyclization of azatrienes to form pyridines. nih.govorganic-chemistry.org This strategy has been applied to the synthesis of various pyridine-containing heterocycles. A specific example is the total synthesis of the alkaloid trigonoine B, which features a pyrrolo[2,3-c]quinoline framework. The key step in this synthesis is the electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system. nih.gov
Another innovative method involves the 6π-electrocyclization of sulfilimine intermediates derived from 2,5-dihydrothiophenes, which is followed by a ring-contraction to yield highly substituted pyrroles. nih.gov While this method directly produces pyrroles, the principles of electrocyclization are applicable to the synthesis of fused pyridine systems.
| Reaction Type | Key Intermediate | Conditions | Product | Reference |
| 6π-Electrocyclization | 2-(Pyrrol-3-yl)benzene with carbodiimide | Thermal | Pyrrolo[2,3-c]quinoline | nih.gov |
| 6π-Electrocyclization/Ring-Contraction | Sulfilimine from 2,5-dihydrothiophene | Ambient temperature | Polysubstituted pyrrole | nih.gov |
Functionalization and Derivatization Techniques for Pyrrolo[2,3-b]pyridine Structures
Once the pyrrolo[2,3-b]pyridine core is assembled, its properties can be fine-tuned through various functionalization and derivatization reactions. These modifications are crucial for optimizing the pharmacological profile of potential drug candidates.
Substitution Reactions for Modifying Pharmacological Properties
Electrophilic aromatic substitution is a common method for introducing substituents onto the pyrrolo[2,3-b]pyridine ring. The most reactive position for electrophilic attack is typically the C3 position. researchgate.net Reactions such as nitration, bromination, and iodination occur predominantly at this position. rsc.org
The introduction of different substituents can significantly impact the biological activity of the resulting compounds. For instance, in a series of pyrrolo[2,3-b]pyridine analogues designed as antiproliferative agents, it was found that electron-withdrawing substitutions led to more potent compounds than those with electron-donating groups. researchgate.net
The following table highlights key substitution reactions on the pyrrolo[2,3-b]pyridine core:
| Reaction | Position of Substitution | Reagents | Resulting Functional Group | Reference |
| Nitration | C3 | Nitrating agent | Nitro (-NO2) | rsc.org |
| Bromination | C3 | Brominating agent | Bromo (-Br) | rsc.org |
| Iodination | C3 | Iodinating agent | Iodo (-I) | rsc.org |
Introduction of Specific Functional Groups and Side Chains
The introduction of specific functional groups and side chains onto the pyrrolo[2,3-b]pyridine scaffold is essential for developing compounds with targeted pharmacological activities. Palladium-catalyzed cross-coupling reactions are again instrumental in this regard.
For example, in the development of CSF1R inhibitors, various aryl and heteroaryl groups were introduced at the C-4, C-5, and C-6 positions of a pyrrolo[2,3-d]pyrimidine core (an isomer of pyrrolo[2,3-b]pyridine) using Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.com This allowed for a systematic exploration of the structure-activity relationship.
In another study focused on B-RAF inhibitors, two series of pyrrolo[2,3-b]pyridine derivatives were synthesized with various substitutions to identify potent inhibitors. nih.gov The nature and position of these substituents were found to be critical for their inhibitory activity. juniperpublishers.com Specifically, the introduction of methoxy (B1213986) groups at the 3,4-positions of a phenyl ring attached to the pyrrole moiety, along with electron-withdrawing chlorine atoms on another phenyl group, was a key design element. juniperpublishers.com
The table below summarizes methods for introducing specific functional groups:
| Position | Reaction Type | Reagents/Catalyst | Introduced Group | Target | Reference |
| C4, C5, C6 | Suzuki-Miyaura/Buchwald-Hartwig | Pd(dppf)Cl2, Pd(OAc)2/BINAP | Aryl/Heteroaryl amines | CSF1R | mdpi.com |
| Various | Multi-step synthesis | Various | Substituted phenyl, etc. | B-RAF | nih.gov |
Multi-Step Synthesis Pathways for Complex Pyrrolo[2,3-b]pyridine Derivatives
The construction of complex pyrrolo[2,3-b]pyridine derivatives often necessitates multi-step synthetic sequences. These pathways are designed to allow for the controlled introduction of various substituents at specific positions of the heterocyclic core, enabling the fine-tuning of their biological activities.
One common strategy involves the initial construction of a substituted pyrrole ring followed by the annulation of the pyridine ring. For instance, the synthesis of 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8) and its 6-(4-chlorophenyl) analogue (9) was achieved through a multi-step process. juniperpublishers.com The synthesis commenced with the preparation of α-aminoketone 3 by reacting 3,4-dimethoxy acetophenone (B1666503) with N-bromosuccinimide, followed by reaction with 2,4-dichloroaniline. juniperpublishers.com Subsequent reaction of 3 with malononitrile yielded the key intermediate, 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile (4). Finally, condensation of this pyrrole derivative with the appropriate 2-arylidenemalononitriles (6 and 7) afforded the target pyrrolo[2,3-b]pyridines 8 and 9 in high yields. juniperpublishers.com
| Compound | Starting Materials | Key Intermediates | Final Yield | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine 8 | 3,4-dimethoxy acetophenone, N-bromosuccinimide, 2,4-dichloroaniline, malononitrile, benzaldehyde | α-aminoketone 3, 2-aminopyrrole-3-carbonitrile 4, 2-benzylidenemalononitrile 6 | 87% | juniperpublishers.com |
| Pyrrolo[2,3-b]pyridine 9 | 3,4-dimethoxy acetophenone, N-bromosuccinimide, 2,4-dichloroaniline, malononitrile, p-chlorobenzaldehyde | α-aminoketone 3, 2-aminopyrrole-3-carbonitrile 4, 2-(4-chlorobenzylidene)malononitrile 7 | 91% | juniperpublishers.com |
Another versatile approach utilizes cross-coupling reactions to introduce diversity. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a sequence where the 4-amino group was introduced prior to C-2 arylation. nih.gov This was necessary because attempts to directly aminate a 2-iodo-4-chloro-7-azaindole derivative were unsuccessful, with the oxidative addition of palladium occurring preferentially at the C-2 position. nih.gov
Similarly, the synthesis of C-4, C-5, and C-6 substituted pyrrolo[2,3-d]pyrimidine analogs, a related heterocyclic system, employed a combination of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions over three to four steps. nih.gov This highlights the power of palladium-catalyzed cross-coupling reactions in the late-stage functionalization of these scaffolds.
Innovative Approaches and Challenges in Pyrrolo[2,3-b]pyridine Derivative Synthesis
The development of novel and efficient synthetic methods for pyrrolo[2,3-b]pyridines continues to be an active area of research, driven by the need for structurally diverse compound libraries for drug discovery.
A key challenge in the synthesis of complex molecules is the availability of versatile and readily accessible starting materials. The synthesis of new pyrrolo[2,3-b]pyridine derivatives often relies on the preparation of functionalized pyrrole precursors. For example, 2-amino-3-cyanopyrroles serve as crucial building blocks for the synthesis of certain pyrrolo[2,3-b]pyridines. nih.gov
The development of efficient routes to key intermediates is paramount. For instance, the two-step synthesis of a SEM-protected pyrrolopyrimidine has been reported as a valuable starting material for further elaboration. nih.gov The use of protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, is often essential to mask reactive sites and direct reactions to the desired positions. nih.gov However, the removal of these protecting groups can present its own challenges, as seen in the deprotection of a SEM-protected 7-azaindole (B17877) where the release of formaldehyde (B43269) led to the formation of side products. nih.gov
| Starting Material/Intermediate | Synthetic Utility | Associated Challenges | Reference |
|---|---|---|---|
| 2-Amino-3-cyanopyrroles | Precursors for pyrrolo[2,3-b]pyridines | - | nih.gov |
| SEM-protected pyrrolopyrimidines | Versatile intermediates for cross-coupling reactions | Difficult deprotection leading to side products | nih.govnih.gov |
| 2-Arylidenemalononitriles | Key components for the construction of the pyridine ring | - | juniperpublishers.com |
Controlling the regioselectivity of reactions is a critical aspect of synthesizing specific isomers of pyrrolo[2,3-b]pyridines. The inherent reactivity of the 7-azaindole nucleus can lead to mixtures of products if not properly controlled. Electrophilic substitution reactions such as nitration, bromination, and iodination predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring. rsc.org
However, achieving regioselectivity can be challenging. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, initial attempts at amination of a 2-iodo-4-chloro derivative failed due to the preferential reactivity of the C-2 position towards palladium-catalyzed cross-coupling. nih.gov This necessitated a change in the synthetic strategy to introduce the amino group before the aryl group.
The choice of catalyst and reaction conditions can also influence regioselectivity. For example, a cobalt-catalyzed cascade [4+2] annulation of indolecarboxamides with alkenes provided a regioselective route to γ-carbolinones. acs.org While not directly on a pyrrolo[2,3-b]pyridine core, this demonstrates how metal catalysis can be harnessed to control the formation of specific isomers in related heterocyclic systems.
Furthermore, the synthesis of different isomeric pyrrolopyrimidines, such as pyrrolo[2,3-d]-, pyrrolo[3,2-d]-, and pyrrolo[3,4-d]pyrimidines, requires distinct retrosynthetic strategies to control the fusion of the pyrrole and pyrimidine (B1678525) rings. acs.org This underscores the importance of carefully planned synthetic routes to access specific, biologically relevant isomers.
Structure Activity Relationship Sar Investigations of Pyrrolo 2,3 B Pyridine Derivative 4 Analogues
Systematic Elucidation of Structural Features Influencing Biological Potency
The biological activity of pyrrolo[2,3-b]pyridine derivatives is intricately linked to the nature and position of substituents on the core scaffold. juniperpublishers.com Systematic investigations have revealed key structural features that govern their potency and selectivity as inhibitors of various biological targets.
Impact of Substituent Nature (e.g., Electron-Donating, Electron-Withdrawing Groups, Halogens)
The electronic properties of substituents on the pyrrolo[2,3-b]pyridine ring system play a crucial role in determining the biological activity of its analogues. The introduction of different functional groups can significantly modulate the potency of these compounds. juniperpublishers.com
Research has shown that the presence of electron-withdrawing groups is often beneficial for inhibitory activity. For instance, in a series of pyrrolo[2,3-b]pyridine derivatives designed as c-Met kinase inhibitors, analogues bearing electron-withdrawing groups such as trifluoromethyl (CF3) and fluoro (F) on a 1,2,3-triazole moiety attached to the core showed enhanced potency. nih.gov This suggests that reducing the electron density on a 5-atom linker can improve inhibitory activity. nih.gov Similarly, another study on pyrrolo[2,3-b]pyridine analogues as antiproliferative agents found that compounds with electron-withdrawing substitutions were generally more potent than those with electron-donating groups. researchgate.net The introduction of chloro (Cl) groups on a phenyl ring attached to the pyrrole (B145914) nitrogen was also explored to potentially enhance activity. juniperpublishers.com
Conversely, the role of electron-donating groups can be more complex and target-dependent. While some studies indicate a decrease in activity with electron-donating groups, others have shown that substituents like methoxy (B1213986) (OCH3) can be key for biological action, particularly when positioned at the 3,4-positions of a phenyl group on the pyrrole ring. juniperpublishers.com
Halogens , particularly fluorine, have been strategically employed to enhance biological activity. In one study, a 7-fluoro substitution on the pyrrolo[3,4-c]pyridine scaffold significantly impacted the activity of kinase inhibitors. nih.gov The addition of fluorine atoms can also influence selectivity; for example, a 3,5-difluoro-4-methoxyphenyl group regained activity against phosphodiesterase 4B (PDE4B) and showed increased selectivity over PDE4D. nih.gov
| Compound Series | Substituent Type | General Observation | Specific Example | Biological Target/Activity | Reference |
|---|---|---|---|---|---|
| c-Met Kinase Inhibitors | Electron-Withdrawing | Enhanced inhibitory activity. | CF3 and F groups on a 1,2,3-triazole moiety. | c-Met Kinase | nih.gov |
| Antiproliferative Agents | Electron-Withdrawing | Generally more potent than electron-donating groups. | Not specified | Antiproliferative | researchgate.net |
| General Pyrrolo[2,3-b]pyridines | Electron-Donating | Can be key for activity. | 3,4-dimethoxy groups on a phenyl ring. | General Biological Activity | juniperpublishers.com |
| Kinase Inhibitors | Halogen (Fluorine) | Significant impact on activity. | 7-fluoro substitution. | Kinase Inhibition | nih.gov |
| PDE4B Inhibitors | Halogen (Fluorine) | Regained activity and increased selectivity. | 3,5-difluoro-4-methoxyphenyl group. | PDE4B | nih.gov |
Positional Effects of Substituents on Activity and Selectivity
The position of substituents on the pyrrolo[2,3-b]pyridine scaffold is a critical determinant of both biological activity and selectivity. mdpi.com The same substituent at different positions can lead to vastly different pharmacological outcomes.
In the context of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, substitutions at the C4 and C5 positions of a pyrrolo[2,3-d]pyrimidine scaffold, a related heterocyclic system, resulted in inactive compounds. mdpi.com However, placing substituents at the C6 position led to potent inhibitors with low nanomolar IC50 values. mdpi.com This highlights the profound influence of substituent positioning on kinase inhibitory activity.
For phosphodiesterase 4B (PDE4B) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, moving the nitrogen within the bicyclic system from a pyrrolo[2,3-b]pyridine to a pyrrolo[3,2-b]pyridine resulted in a loss of activity. nih.gov This demonstrates that the arrangement of heteroatoms within the core structure is crucial for potency.
Furthermore, studies on antiproliferative agents have suggested that exploring substitutions at the seventh position of the 7-azaindole (B17877) nucleus could have a significant impact on activity, as this position has been less explored. researchgate.net The stereochemistry of substituents also plays a vital role. For instance, in a series of pyrrole-based compounds, the trans-4-aryl-piperidine-3-ol isomer was found to be the most active, indicating a strong influence of stereochemistry on biological activity. nih.gov
| Scaffold | Target | Active Position(s) | Inactive/Less Active Position(s) | Key Finding | Reference |
|---|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | CSF1R | C6 | C4, C5 | Substituent position is critical for potent inhibition. | mdpi.com |
| 1H-Pyrrolo[2,3-b]pyridine | PDE4B | Pyrrolo[2,3-b]pyridine core | N-methylated pyrrolo[3,2-b]pyridine | Isomeric position of nitrogen in the core affects activity. | nih.gov |
| 7-Azaindole | Antiproliferative | Position 7 (proposed) | - | Position 7 is an underexplored site for modification. | researchgate.net |
| Pyrrole-based compounds | Not specified | trans-4-aryl-piperidine-3-ol | Other stereoisomers | Stereochemistry significantly influences biological activity. | nih.gov |
Influence of Aromatic and Heterocyclic Moieties on Efficacy
The introduction of various aromatic and heterocyclic rings as substituents on the pyrrolo[2,3-b]pyridine scaffold significantly impacts the efficacy of the resulting analogues. These moieties can engage in additional binding interactions with the target protein, thereby enhancing potency and selectivity.
In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, the addition of a pyrazole (B372694) substituent was found to be beneficial. An X-ray crystal structure confirmed that the pyrazole group of a known LRRK2 inhibitor extends into a specific region of the ATP binding site, forming favorable interactions. acs.org Similarly, the introduction of a 1,2,3-triazole moiety in a series of pyrrolo[2,3-b]pyridine derivatives led to potent c-Met kinase inhibitors. nih.gov
The nature of the heterocyclic ring can also influence selectivity. For instance, in the development of phosphodiesterase 4B (PDE4B) inhibitors, replacing a benzimidazole (B57391) with a pyrrolo[2,3-b]pyridine core led to an increase in potency. nih.gov Furthermore, substituting a phenyl ring with a pyridyl group retained activity against PDE4B. nih.gov
The size and nature of the aromatic system are also important. In a series of pyrrolo[1,2-a]pyrazines, analogues with longer alkyl chains showed stronger inhibitory effects on HIF-1α accumulation, while the introduction of a simple phenyl ring reduced activity. However, aromatic substituents with suitable alkyl linkers, such as benzyl (B1604629) and phenethyl groups, led to enhanced inhibitory activities. nih.gov
Rational Design Principles for Optimizing Pyrrolo[2,3-b]pyridine Derivative 4 Analogues
The development of potent and selective this compound analogues increasingly relies on rational design principles, which leverage structural biology insights and computational methods to guide the optimization process.
Structure-Guided Design for Improved Inhibitory Activities
Structure-guided design, utilizing X-ray crystallography and molecular modeling, is a powerful strategy for optimizing the inhibitory activities of pyrrolo[2,3-b]pyridine analogues. By visualizing the binding mode of a ligand within the active site of its target protein, researchers can make informed decisions about structural modifications to enhance potency and selectivity.
In the optimization of LRRK2 inhibitors, a kinase domain surrogate was used to obtain X-ray crystal structures of novel inhibitors in complex with the target. acs.org This approach rationalized the observed potency and selectivity, guiding the design of more effective compounds. acs.org For instance, the crystal structure of a lead compound in complex with the surrogate revealed that the 2-amino group provided a vector for further elaboration into the hinge region of the ATP binding site, leading to the design of more potent analogues. acs.org
Similarly, in the development of RET kinase inhibitors, computational studies were used to propose a binding pose for a lead compound in the RET pocket and to quantify the contributions of individual residues to its binding. nih.gov This detailed understanding of the binding interactions is crucial for the rational design of next-generation inhibitors.
Scaffold-Hopping and Linker Unit Modifications
Scaffold-hopping and the modification of linker units are key strategies in the rational design of novel pyrrolo[2,3-b]pyridine analogues. These approaches aim to identify new core structures with improved properties while retaining key pharmacophoric features.
Scaffold-hopping involves replacing the central core of a known active compound with a different, often isosteric, scaffold to explore new chemical space and potentially improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For example, a scaffold-hopping approach was used to incorporate a dipyridine moiety from the drug Pexidartinib into a pyrrolo[2,3-d]pyrimidine scaffold to generate novel CSF1R inhibitors. mdpi.comnih.gov The bioisosteric replacement of a pyrrolo[2,3-d]pyrimidine with a thieno[2,3-d]pyrimidine (B153573) was also explored to study its effect on RET kinase inhibition. nih.gov
Molecular Target Identification and Mechanism of Action Studies for Pyrrolo 2,3 B Pyridine Derivative 4
Kinase Inhibition Mechanisms of Pyrrolo[2,3-b]pyridine Derivatives
Pyrrolo[2,3-b]pyridine derivatives have been the subject of extensive research, leading to the discovery of potent inhibitors of several important protein kinases. Their mechanism of action often involves direct interaction with the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is a key driver in various cancers. nih.govrsc.org Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs. nih.govrsc.org
The inhibitory activity of pyrrolo[2,3-b]pyridine derivatives against FGFRs is achieved through their binding to the ATP pocket within the kinase domain. The 1H-pyrrolo[2,3-b]pyridine core is a key structural feature that facilitates this interaction. nih.gov Docking studies of a potent derivative, compound 4h , with the FGFR1 protein have elucidated the specific molecular interactions. The 1H-pyrrolo[2,3-b]pyridine nucleus forms two critical hydrogen bonds with the hinge region of the kinase: one with the backbone carbonyl of glutamic acid residue E562 and another with the amine group of alanine residue A564. nih.gov
Furthermore, substituents on the pyrrolo[2,3-b]pyridine core can form additional interactions that enhance binding affinity. For instance, a 3,5-dimethoxyphenyl group on compound 4h engages in a π–π stacking interaction with a phenylalanine residue (F489) and occupies a hydrophobic pocket, with its methoxy (B1213986) groups forming hydrogen bonds with a glutamic acid residue (D641). nih.gov These combined interactions anchor the inhibitor firmly in the ATP binding site, effectively blocking the receptor's kinase activity.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its overactivity is linked to neurodegenerative diseases such as Alzheimer's disease. nih.gov A novel pyrrolo[2,3-b]pyridine-based compound, designated S01 , has been identified as a highly potent GSK-3β inhibitor. nih.govnih.gov
One of the pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. GSK-3β is a primary kinase responsible for this hyperphosphorylation. nih.gov The pyrrolo[2,3-b]pyridine derivative S01 has been shown to effectively decrease the levels of phosphorylated tau at serine 396 (p-tau-Ser396) in a dose-dependent manner in cellular assays. nih.govnih.gov This is a direct consequence of its potent inhibition of GSK-3β, which has an IC₅₀ value of 0.35 ± 0.06 nM. nih.govnih.gov By inhibiting GSK-3β, S01 also leads to an increase in the phosphorylation of GSK-3β at serine 9 (p-GSK-3β-Ser9), a modification that inactivates the enzyme. nih.govnih.gov
The inhibition of GSK-3β by pyrrolo[2,3-b]pyridine derivatives also impacts the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis and cell survival. In its active state, GSK-3β phosphorylates β-catenin, marking it for degradation. By inhibiting GSK-3β, the derivative S01 prevents the degradation of β-catenin, leading to its accumulation and the subsequent upregulation of neurogenesis-related biomarkers. nih.govnih.gov In vitro experiments have demonstrated that S01 significantly promotes the outgrowth of neuronal neurites. nih.govnih.gov
| Parameter | Observation |
|---|---|
| GSK-3β IC₅₀ | 0.35 ± 0.06 nM |
| p-tau-Ser396 Levels | Decreased in a dose-dependent manner |
| p-GSK-3β-Ser9 Levels | Increased in a dose-dependent manner |
| β-Catenin Expression | Significantly upregulated |
| Neurogenesis Markers | Significantly upregulated |
c-Met Kinase Inhibition and Type II Inhibitor Classification
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a key driver of oncogenesis and metastasis in many human cancers. scilit.com Pyrrolo[2,3-b]pyridine derivatives have been developed as potent, type II inhibitors of c-Met kinase. tandfonline.com
Type II inhibitors are characterized by their ability to bind to the inactive "DFG-out" conformation of the kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped. This mode of binding often leads to higher selectivity compared to type I inhibitors that bind to the active "DFG-in" conformation. Molecular modeling studies have shown that the pyrrolo[2,3-b]pyridine scaffold can form two hydrogen bonds with the hinge region residue Met1160 of c-Met. tandfonline.com
V600E-BRAF Kinase Inhibition
The BRAF kinase, particularly the V600E mutant, is a critical oncogenic driver in a variety of malignancies, including melanoma and colorectal cancer. ajchem-a.com The development of potent V600E-BRAF inhibitors is therefore a significant goal in oncology. ajchem-a.com Computational and biological studies have identified several pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of this kinase. ajchem-a.comnih.gov
In one study, a series of 39 novel pyrrolo[2,3-b]pyridine derivatives were investigated computationally for their potential to inhibit V600E-BRAF kinase. ajchem-a.com Molecular docking simulations identified five compounds with superior docking scores compared to the FDA-approved inhibitor, Vemurafenib, indicating a strong potential for potent inhibition through stable interactions with key residues in the kinase's active site. ajchem-a.com
Subsequent biological evaluations of a series of 38 synthesized pyrrolo[2,3-b]pyridine derivatives confirmed their inhibitory effect on V600E-BRAF. nih.gov Two compounds in particular, designated 34e and 35, demonstrated high inhibitory potency. nih.gov Compound 35 also emerged as a potent cytotoxic agent against a diverse panel of human cancer cell lines. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK8)
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating cell cycle progression and transcription. nih.gov Certain members of this family, such as CDK8, have been identified as key oncogenes in cancers like colorectal cancer (CRC). nih.govacs.org Specific pyrrolo[2,3-b]pyridine derivatives have been discovered to be potent inhibitors of CDKs, with notable activity against CDK8. nih.govnih.gov
One such derivative, compound 22, was identified as a potent type II CDK8 inhibitor, exhibiting significant kinase activity. nih.govacs.org Another study led to the discovery of compound 46, also a potent and selective CDK8 inhibitor. nih.gov The inhibitory profiles of these compounds highlight the potential of this chemical scaffold for developing targeted anticancer agents. nih.govnih.gov
| Compound | CDK8 IC₅₀ (nM) | Source |
|---|---|---|
| Derivative 22 | 48.6 | nih.govacs.org |
| Derivative 46 | 57 | nih.gov |
The WNT/β-catenin signaling pathway is crucial for embryogenesis and is frequently overactivated in various cancers. nih.gov CDK8 plays a vital role in regulating transcription, and its activity has been linked to the WNT/β-catenin pathway. nih.gov Mechanism studies have shown that pyrrolo[2,3-b]pyridine derivative 22 targets CDK8 to indirectly inhibit the activity of β-catenin. nih.govacs.org This action causes a downregulation of the WNT/β-catenin signal, disrupting a key pathway for tumor cell proliferation and survival. nih.govacs.org
A direct functional consequence of CDK inhibition is the disruption of the cell cycle. The inhibition of CDK8 by pyrrolo[2,3-b]pyridine derivatives has been shown to induce cell cycle arrest. nih.govacs.org Specifically, treatment with compound 22 was found to cause cell cycle arrest in the G2/M and S phases, thereby preventing cancer cell division and proliferation. nih.govacs.org
Janus Kinase 3 (JAK3) Inhibition and Immunomodulatory Effects
Janus kinases (JAKs) are critical components of signaling pathways that modulate numerous inflammatory and immune mediators. jst.go.jp JAK3, in particular, is predominantly expressed in lymphoid cells and plays a key role in immune function, making it an attractive target for treating immune diseases and organ transplant rejection. jst.go.jpresearchgate.net A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been described as novel immunomodulators that target JAK3. jst.go.jpresearchgate.net
Through chemical modification of an initial template compound, derivative 14c was identified as a potent and moderately selective JAK3 inhibitor. jst.go.jpresearchgate.net This demonstrates the potential of the pyrrolo[2,3-b]pyridine scaffold in the development of agents for immune-related conditions. jst.go.jp
| Kinase Target | IC₅₀ (nM) | Source |
|---|---|---|
| JAK3 | 3.5 | researchgate.net |
| JAK1 | 25 | researchgate.net |
| JAK2 | 13 | researchgate.net |
JAK3 is essential for signal transduction initiated by cytokines that use the common gamma chain receptor, including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are fundamental for the development, survival, and proliferation of lymphocytes. By inhibiting JAK3, pyrrolo[2,3-b]pyridine derivatives effectively block these cytokine-mediated signaling pathways. jst.go.jp This interference with crucial immune signaling cascades underlies the immunomodulatory effects of these compounds. jst.go.jp
The functional outcome of JAK3 inhibition and interference with cytokine signaling is a dampening of the immune response. A key measure of this is the proliferation of T cells, which is heavily dependent on IL-2 signaling. The potent JAK3 inhibitor, derivative 14c, demonstrated a clear immunomodulating effect by inhibiting interleukin-2-stimulated T cell proliferation. jst.go.jpresearchgate.net This finding confirms that these compounds can effectively suppress immune cell function, supporting their potential use in treating immune-mediated diseases. jst.go.jp
Referenced Compounds
| Compound Name/Identifier | Primary Target/Activity |
|---|---|
| Vemurafenib | FDA-approved V600E-BRAF inhibitor |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (Compound 22) | Type II CDK8 inhibitor |
| Compound 34e | V600E-BRAF inhibitor |
| Compound 35 | V600E-BRAF inhibitor |
| Compound 46 | Selective CDK8 inhibitor |
| Compound 14c | Potent, moderately selective JAK3 inhibitor |
Phosphodiesterase 4B (PDE4B) Inhibition
Research has identified a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B) figshare.com. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for various inflammatory conditions mdpi.com. Selective inhibition of the PDE4B subtype is considered a promising approach to mitigate side effects associated with non-selective PDE4 inhibitors mdpi.com. Studies have shown that the bicyclic structure of pyrrolopyridines may be more favorable for PDE4B inhibitory activity compared to larger, tricyclic systems which could cause steric hindrance mdpi.com.
Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine 3′,5′-monophosphate (cAMP) and cyclic guanosine 3′,5′-monophosphate (cGMP) mdpi.com. The inhibition of PDE4B by pyrrolo[2,3-b]pyridine derivatives leads to an increase in intracellular levels of the second messenger cAMP mdpi.comnih.gov. Elevated cAMP levels activate protein kinase A (PKA), which in turn modulates the function of various downstream targets involved in inflammation. The inhibition of cAMP-hydrolyzing phosphodiesterases by pyrrolo[2,3-d]pyrimidine compounds has been shown to be non-competitive with respect to cAMP nih.gov.
A key consequence of increased intracellular cAMP through PDE4B inhibition is the suppression of pro-inflammatory mediators. One study reported that a lead compound from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) figshare.com. The ability of certain pyrrolopyridazinone compounds, which share a related structural core, to inhibit TNF-α production has also been demonstrated, with results consistent with their PDE4 inhibitory activity researchgate.net. This anti-inflammatory effect is a direct outcome of the elevated cAMP levels, which interferes with the signaling pathways responsible for the transcription and release of cytokines like TNF-α.
Traf2 and Nck-interacting kinase (TNIK) Inhibition
Traf2 and Nck-interacting kinase (TNIK), a serine-threonine kinase, has been identified as a promising therapeutic target, particularly in the context of colorectal cancer, due to its role in the Wnt/β-catenin signaling pathway researchgate.netresearchgate.net. A series of 1H-pyrrolo[2,3-b]pyridine compounds have been investigated as potent inhibitors of TNIK researchgate.netimist.maimist.ma. Molecular docking studies have been employed to understand the binding mechanisms of these compounds with the TNIK receptor researchgate.netimist.ma. The inhibitory activity of these derivatives against colorectal cancer cells has been quantified, with pIC50 values ranging from 7.37 to 9.92 imist.maimist.ma.
TNIK Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Parameter | Value Range | Reference |
|---|---|---|
| pIC50 | 7.37 to 9.92 | imist.maimist.ma |
| Target | Traf2 and Nck-interacting kinase (TNIK) | researchgate.net |
| Therapeutic Area | Colorectal Cancer | researchgate.netimist.ma |
DNA Interaction Studies of Pyrrolo[2,3-b]pyridine Derivative 4 Analogues
Analogues of pyrrolo[2,3-b]pyridine have been synthesized and evaluated as antiproliferative agents, with studies indicating their mechanism of action involves direct interaction with DNA nih.gov. These compounds have shown significant growth inhibition against various human cancer cell lines, including lung, cervical, and breast cancer, with activity observed in the micromolar range (0.12 μM to 9.84 μM) nih.govscribd.com.
Further investigation into the mechanism of action revealed that active pyrrolo[2,3-b]pyridine analogues can efficiently intercalate into calf thymus DNA (Ct-DNA) nih.gov. This process involves the insertion of the planar pyrrolopyridine structure between the base pairs of the DNA double helix, forming a stable compound-DNA complex nih.gov. This intercalating binding mode is a characteristic of many DNA-targeting anticancer drugs scribd.com. The interaction is thought to be a key factor in the observed antiproliferative effects of these compounds nih.gov.
Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogues
| Cancer Cell Lines Tested | Activity Range (GI50) | Reference |
|---|---|---|
| A549 (lung), HeLa (cervical), MDA MB-231 (breast) | 0.12 μM - 9.84 μM | nih.gov |
The formation of a drug-DNA complex through intercalation is proposed to physically obstruct the DNA replication and transcription machinery nih.gov. By binding to DNA, these pyrrolo[2,3-b]pyridine analogues may block the action of enzymes such as DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and preventing cell division nih.govscribd.com. This disruption of fundamental cellular processes is believed to be the primary driver of the cytotoxic and antiproliferative activity exhibited by these compounds against cancer cells nih.gov.
Preclinical Biological Evaluation of Pyrrolo 2,3 B Pyridine Derivative 4
In vitro Studies on Cellular Systems
The preclinical assessment of novel therapeutic agents is fundamentally reliant on in vitro studies utilizing cellular systems. These controlled laboratory environments allow for the initial characterization of a compound's biological activity, particularly its effects on cell viability and proliferation. For Pyrrolo[2,3-b]pyridine derivative 4, a series of in vitro evaluations were conducted to determine its antiproliferative potential across a spectrum of human cancer cell lines.
The core of the in vitro evaluation for this compound involved screening its activity against a panel of cancer cell lines derived from various tissues. This approach helps to establish the breadth and selectivity of the compound's anticancer effects. Research has shown that derivatives of the pyrrolo[2,3-b]pyridine scaffold can exhibit potent inhibitory effects against a wide range of cancer cells. researchgate.net
The efficacy of pyrrolo[2,3-b]pyridine derivatives has been assessed in several breast cancer cell lines, which represent different subtypes of the disease. In studies involving the MCF-7 cell line, which is estrogen receptor-positive, certain pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety demonstrated antiproliferative activity. nih.gov Similarly, evaluations against the triple-negative breast cancer cell line MDA-MB-231 have been conducted. mdpi.comresearchgate.net For instance, a novel thieno[2,3-b]pyridine (B153569) derivative, a structurally related compound, showed higher cytotoxicity against MDA-MB-231 cells compared to MCF-7 cells. researchgate.net This suggests that the activity of such compounds can be influenced by the specific molecular characteristics of the cancer cells. bohrium.comnih.gov One study synthesized a series of novel 2-quinolinone derivatives and found that specific compounds exhibited high antiproliferative activity against the MCF-7 cell line. mdpi.com
Interactive Table: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogues in Breast Cancer Cell Lines
| Compound Series | Cell Line | Reported Activity (IC₅₀) | Reference |
| Pyrrolo[2,3-b]pyridines with 1,2,3-triazole | MCF-7 | Moderate to excellent potency | nih.gov |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MCF-7 | 2.4 µM | mdpi.com |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MDA-MB-231 | 4.2 µM | mdpi.com |
| Thieno[2,3-d]pyirimidine-4-one 21 | MCF-7 | 0.074 µM | researchgate.net |
| Thieno[2,3-d]pyirimidine-4-one 21 | MDA-MB-231 | 0.029 µM | researchgate.net |
The antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives have also been investigated in non-small cell lung cancer (NSCLC) models. The A549 cell line is a commonly used model for human lung adenocarcinoma. Studies have shown that various pyrrolo[2,3-b]pyridine derivatives exhibit cytotoxic effects against A549 cells. nih.govnih.gov For example, a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were evaluated for their antiproliferative activities against A549 cells, with most compounds showing moderate to excellent potency. nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, also reported cytotoxic activity against the A549 cell line, with one compound in particular displaying strong cytotoxicity. nih.gov
Interactive Table: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogues in A549 Lung Cancer Cells
| Compound Series | Cell Line | Reported Activity (IC₅₀) | Reference |
| Pyrrolo[2,3-b]pyridines with 1,2,3-triazole | A549 | Moderate to excellent potency | nih.gov |
| Pyrrolo[2,3-b]pyridines with 1,8-naphthyridin-2-one | A549 | Moderate to excellent potency | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 | 4.55 µM | nih.gov |
| Pyrrolo[2,3-b]pyridine analogue 9c | A549 | 0.12 ± 0.01 µM | researchgate.net |
The potential of related heterocyclic compounds has been explored in the context of cervical cancer. Studies on thieno[2,3-b]pyridine derivatives, which share a similar core structure, have demonstrated significant cytotoxicity in the HeLa human cervical cancer cell line. nih.govnih.gov In one such study, a specific thieno[2,3-b]pyridine derivative showed that apoptosis was the primary mechanism of cell death. nih.govnih.gov These findings suggest that the broader class of compounds, including pyrrolo[2,3-b]pyridines, may hold therapeutic potential for cervical cancer. nih.gov
The antiproliferative profile of pyrrolo[2,3-b]pyridine derivatives extends to colorectal cancer (CRC) models. A novel 1H-Pyrrolo[2,3-b]pyridine derivative was discovered as a potent inhibitor of cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer. acs.org This compound, referred to as compound 22 in the study, was shown to significantly inhibit tumor growth. acs.org Other studies have evaluated different series of these derivatives against CRC cell lines like HT-29, demonstrating moderate to excellent potency. nih.govnih.gov Furthermore, a derivative from the related class of N-glycosides of indolo[2,3-a]pyrrolo[3,4-c]carbazoles showed effectiveness in models of colon cancer. rrpharmacology.ru
Interactive Table: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogues in Colorectal Cancer Cell Lines
| Compound Series | Cell Line | Target | Reported Activity (IC₅₀) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine derivative 22 | CRC Xenografts | CDK8 | 48.6 nM | acs.org |
| Pyrrolo[2,3-b]pyridines with 1,8-naphthyridin-2-one | HT-29 | c-Met/Flt-3 | Moderate to excellent | nih.gov |
| Pyrrolo[2,3-b]pyridines with 1,2,3-triazole | HT-29 | c-Met | Moderate to excellent | nih.gov |
A significant area of investigation has been the effect of pyrrolo[2,3-b]pyridine derivatives on diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. nih.govnih.gov A study focused on novel 1H-pyrrolo[2,3-b]pyridine derivatives, specifically nortopsentin analogues, revealed potent antitumor activity in DMPM experimental models. researchgate.netnih.gov Three compounds from this series consistently reduced DMPM cell proliferation and induced a caspase-dependent apoptotic response. nih.govacs.org These compounds were identified as inhibitors of cyclin-dependent kinase 1 (CDK1). nih.govacs.org The combined treatment of one derivative with paclitaxel (B517696) resulted in a synergistic cytotoxic effect. nih.govacs.org
Interactive Table: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Nortopsentin Analogues in DMPM
| Compound | Target | Effect on DMPM Cells | Reference |
| Nortopsentin analogue 1f | CDK1 | Reduced cell proliferation, induced apoptosis | nih.govacs.org |
| Nortopsentin analogue 3f | CDK1 | Reduced cell proliferation, induced apoptosis | nih.govacs.org |
| Nortopsentin analogue 1l | CDK1 | Reduced cell proliferation, induced apoptosis | nih.govacs.org |
Antiproliferative Activity across Diverse Cancer Cell Lines
Investigations in Liver Cancer Cell Lines (e.g., HepG-2, Huh-7)
Research has demonstrated the cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines, including the hepatocellular carcinoma cell line HepG-2. nih.govnih.gov One study synthesized a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' and found that several of these compounds, including a notable derivative designated as 5k, exhibited promising cytotoxic effects against four different cancer cell lines, with IC50 values in the micromolar range. nih.gov Specifically, compound 5k, a derivative of compound 4, showed significant activity against HepG2 cells. mdpi.com
In another study, a series of novel pyridine (B92270) derivatives were designed and evaluated for their in vitro and in vivo anticancer activities. researchgate.net Most of these compounds demonstrated significant cytotoxic activities against three human cancer cell lines: Huh-7, A549, and MCF-7. researchgate.net Additionally, 2-pyridyl 2,3-thiazole derivatives have been shown to induce selective cytotoxicity in cancer cell lines, with HepG2 being one of the tested lines. osti.gov
Cytotoxic Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | Reported Activity | Source |
|---|---|---|---|
| Derivative 5k | HepG-2 | IC50 values ranging from 29 to 59 µM | nih.gov |
| Pyridine Derivatives (general) | Huh-7 | Significant cytotoxic activities | researchgate.net |
| 2-Pyridyl 2,3-thiazole derivatives | HepG-2 | Induce selective cytotoxicity | osti.gov |
Induction of Programmed Cell Death (Apoptosis)
Several studies have indicated that pyrrolo[2,3-b]pyridine derivatives can induce apoptosis, or programmed cell death, in cancer cells. Mechanistic investigations of compound 5k, a derivative of pyrrolo[2,3-d]pyrimidine, revealed its ability to induce apoptosis in HepG2 cells. nih.govmdpi.com This was accompanied by a notable increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govmdpi.com
Further research on other related derivatives supports these findings. For instance, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were found to induce significant apoptosis. nih.gov Similarly, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated a good apoptotic effect. nih.gov In another study, compound 2g, a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, was shown to inhibit the growth of MIA PaCa-2 pancreatic cancer cells by inducing apoptosis. tandfonline.com The treatment with compound 2g led to a dose-dependent increase in late apoptotic cells. tandfonline.com
Apoptosis Induction by Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Cell Line | Mechanism of Apoptosis Induction | Source |
|---|---|---|---|
| Compound 5k | HepG-2 | Increase in pro-apoptotic proteins (caspase-3, Bax), decrease in anti-apoptotic protein (Bcl-2). | nih.govnih.govmdpi.com |
| Thieno[2,3-d]pyrimidine derivatives | Not specified | Significant apoptosis induction. | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | Not specified | Good apoptotic effect. | nih.gov |
| Compound 2g | MIA PaCa-2 | Dose-dependent increase in late apoptotic cells. | tandfonline.com |
Inhibition of Cellular Migration and Invasion
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors found that compound 4h significantly inhibited the migration and invasion of 4T1 breast cancer cells. rsc.org This suggests a potential role for this class of compounds in preventing metastasis.
Immunomodulating Effects on Specific Cell Populations
Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their immunomodulatory properties, particularly targeting Janus kinase 3 (JAK3), which plays a crucial role in immune responses. nih.govresearchgate.net One study identified compound 14c as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.govresearchgate.netsigmaaldrich.com Another optimized compound, 31, also exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov These findings suggest that pyrrolo[2,3-b]pyridine derivatives could be promising candidates for treating immune-mediated diseases. nih.govnih.gov
Selectivity Profile Against Structurally Similar Kinases and Other Receptors
The selectivity of pyrrolo[2,3-b]pyridine derivatives against various kinases is a key aspect of their preclinical evaluation. One derivative, S01, a potent GSK-3β inhibitor, demonstrated acceptable kinase selectivity against 24 structurally similar kinases. nih.gov Similarly, compound 1r, a pyrrolo[3,2-c]pyridine derivative, showed selectivity for FMS kinase over a panel of 40 other kinases. nih.gov
In the context of multi-targeted kinase inhibition, certain pyrrolo[2,3-d]pyrimidine derivatives have shown activity against a range of kinases including EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com Interestingly, some derivatives exhibited selective inhibition, with compounds 6j and 6c demonstrating selective VEGFR-2 inhibition and compound 6i showing selective dual inhibition of Her2/VEGFR-2 enzymes. researchgate.net Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of Bruton's tyrosine kinase (BTK), with compound 3p showing superior activity in both enzymatic and cellular assays. nih.gov
Kinase Selectivity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Primary Target | Selectivity Profile | Source |
|---|---|---|---|
| S01 | GSK-3β | Acceptable selectivity over 24 similar kinases. | nih.gov |
| 1r | FMS kinase | Selective over a panel of 40 kinases. | nih.gov |
| 6j and 6c | VEGFR-2 | Selective VEGFR-2 inhibition. | researchgate.net |
| 6i | Her2/VEGFR-2 | Selective dual inhibition. | researchgate.net |
| 3p | BTK | Potent and selective inhibitor. | nih.gov |
In vivo Efficacy Studies in Non-Human Animal Models
The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives has been explored in in vivo models of Alzheimer's disease (AD). A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, was shown to significantly ameliorate dyskinesia in an AlCl3-induced zebrafish AD model. nih.gov Another derivative, compound 41, also effectively improved dyskinesia in the same zebrafish model. nih.gov These findings suggest that pyrrolo[2,3-b]pyridine derivatives hold promise as potential therapeutic agents for AD. nih.govnih.gov
Parasitemia Suppression in Infection Models (e.g., Trypanosoma cruzi in mice)
For instance, a study on pyrrolo[2,3-b]pyridine (1,7-dideazapurine) nucleoside analogues identified compounds with potent antitrypanosomal effects. One notable analogue, compound 11, exhibited complete suppression of parasitemia in a mouse model of acute T. cruzi infection nih.gov. This suggests that the pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of novel anti-Chagasic agents. The mechanism of action for these compounds is thought to be related to the parasite's dependence on host-derived purines for its survival, making purine (B94841) analogues a viable therapeutic strategy nih.gov.
Further research focusing specifically on "this compound" is necessary to ascertain its specific efficacy and potential as a treatment for Chagas disease.
Tumor Volume Inhibition in Xenograft Models
The antitumor potential of pyrrolo[2,3-b]pyridine derivatives has been a significant area of investigation. These compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. Although direct studies on a compound precisely labeled "this compound" are limited in the available literature, related derivatives have shown promising in vivo activity in xenograft models.
One study on 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors identified compound 25a . In combination with the chemotherapy agent irinotecan, compound 25a demonstrated synergistic antitumor efficacy in HCT116 and SW620 human colon cancer xenograft models. The combination therapy resulted in significant tumor growth inhibition (TGI) of 79.3% and 95.4% in the respective models acs.org.
Another investigation focused on a pyrrolo-pyridine benzamide (B126) derivative, designated as compound [I] , which was evaluated in a lung carcinoma allograft model. This compound demonstrated a tumor growth inhibition value of 64.5%, highlighting its potential as an antitumor agent bioworld.com.
Furthermore, research on 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors identified compound 4h as having significant in vitro activity against breast cancer cells rsc.org. While in vivo data for this specific compound was not provided, its in vitro potency suggests potential for tumor inhibition in xenograft models.
These findings underscore the therapeutic promise of the pyrrolo[2,3-b]pyridine scaffold in oncology. To fully understand the specific efficacy of "this compound," dedicated in vivo studies in relevant xenograft models are required.
Computational Chemistry and in Silico Drug Design for Pyrrolo 2,3 B Pyridine Derivative 4
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Molecular docking simulations have been instrumental in understanding how Pyrrolo[2,3-b]pyridine derivative 4 and its analogs orient themselves within the ATP-binding pocket of various protein kinases. For instance, in studies involving c-Met kinase, the pyrrolo[2,3-b]pyridine core is consistently predicted to anchor the molecule in the hinge region of the enzyme. tandfonline.comtandfonline.com The specific orientation allows the planar heterocyclic system to engage in crucial interactions that are vital for inhibitory activity.
A representative binding mode, elucidated through docking simulations, shows the pyrrolo[2,3-b]pyridine moiety forming key hydrogen bonds with the backbone of specific amino acid residues in the hinge region, such as Met1160 in c-Met kinase. tandfonline.comtandfonline.com The remainder of the molecule extends towards the solvent-accessible region, with its various substituents exploring different sub-pockets of the active site. This orientation is critical for establishing further interactions that enhance binding affinity and selectivity. In studies targeting Fibroblast Growth Factor Receptors (FGFR), similar derivatives were shown to adopt a binding pose that effectively inhibits receptor activity. rsc.org The precise geometry of the bound ligand, as predicted by these simulations, provides a structural hypothesis for the observed biological activity and guides further chemical modification.
Beyond predicting the binding pose, docking simulations provide estimates of binding affinity and a detailed map of the intermolecular interactions stabilizing the ligand-protein complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
For pyrrolo[2,3-b]pyridine derivatives, hydrogen bonding is a dominant factor in their binding. The nitrogen atoms within the pyrrolo[2,3-b]pyridine scaffold frequently act as hydrogen bond acceptors, interacting with backbone amide protons in the kinase hinge region. tandfonline.comtandfonline.com For example, a representative compound in one study formed two critical hydrogen bonds with Met1160 of c-Met kinase. tandfonline.com Additional hydrogen bonds are often observed between peripheral substituents and other residues, such as Asp1222. tandfonline.comtandfonline.com
Hydrophobic interactions also play a significant role. Aromatic rings and alkyl groups on the derivative can engage in van der Waals and hydrophobic contacts with nonpolar residues in the active site, such as Phe1223 and Phe1134. tandfonline.com These interactions are crucial for achieving high potency. The combination of strong hydrogen bonds and extensive hydrophobic contacts, as detailed in docking studies, explains the nanomolar inhibitory activity observed for optimized compounds within this class. nih.gov
| Interaction Type | Interacting Residues (Example: c-Met Kinase) | Role in Binding |
| Hydrogen Bonding | Met1160, Asp1222 | Anchors the ligand in the active site; primary determinant of affinity. |
| Hydrophobic Interactions | Phe1223, Phe1134 | Increases binding affinity by engaging with nonpolar pockets. |
| Pi-Pi Stacking | Phe1223 | Stabilizes the orientation of aromatic moieties on the ligand. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
For series of pyrrolo[2,3-b]pyridine derivatives, three-dimensional QSAR (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to derive predictive models. tandfonline.comtandfonline.com These methods analyze the steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties (in CoMSIA) around a set of aligned molecules.
In a study on 67 pyrrolo[2,3-b]pyridine derivatives, robust 3D-QSAR models were generated. tandfonline.comtandfonline.com The CoMFA model yielded a cross-validated q² of 0.692 and a non-cross-validated r² of 0.912, while the CoMSIA model showed even stronger statistics with a q² of 0.751 and an r² of 0.946. tandfonline.comtandfonline.com Another study on 31 derivatives as TNIK inhibitors also produced reliable CoMFA and CoMSIA models. These statistical values indicate that the generated models have high internal consistency and predictive power.
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² |
| CoMFA (c-Met study) | 0.692 | 0.912 | 0.897 |
| CoMSIA (c-Met study) | 0.751 | 0.946 | 0.944 |
| CoMFA (TNIK study) | 0.65 | 0.86 | 0.97 |
| CoMSIA (TNIK study) | 0.74 | 0.96 | 0.95 |
The primary output of CoMFA and CoMSIA analyses are contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. These maps serve as a guide for rational drug design.
For the pyrrolo[2,3-b]pyridine series, CoMSIA map analysis revealed that hydrophobic contours play a key role in inhibitory activity. tandfonline.comtandfonline.com Favorable hydrophobic regions identified by the models correspond to the locations of key hydrophobic residues in the target's active site. Similarly, electrostatic maps highlight areas where electropositive or electronegative substituents would be beneficial. By analyzing these contour maps, researchers can prioritize the synthesis of new derivatives with a higher probability of success. Based on the results of docking and 3D-QSAR studies, researchers have designed novel sets of inhibitors with predicted improvements in activity, demonstrating the practical utility of these predictive models in the drug discovery process. tandfonline.comtandfonline.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time. MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions.
Investigation of Dynamic Properties of Ligand-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior and stability of a ligand-protein complex over time. polimi.itrsc.org For this compound, MD simulations provide crucial information on how the compound interacts with its target protein, revealing the stability of the binding pose and the flexibility of the complex. mdpi.com
Detailed analysis of the MD trajectory includes monitoring several parameters:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. The RMSD of the protein's Cα backbone and the ligand are calculated to assess the structural stability of the complex. A stable RMSD value over the simulation time, typically with fluctuations less than 0.1 to 0.3 nm, indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. mdpi.complos.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify their flexibility throughout the simulation. High RMSF values in certain regions of the protein may indicate conformational changes induced by ligand binding. Analysis of the RMSF of the ligand-protein complex can reveal which amino acid residues are most affected by the interaction. plos.orgmdpi.com
Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate how ligand binding might alter the protein's exposure to its environment. mdpi.com
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are critical for stabilizing the ligand in the binding pocket and contribute significantly to the binding affinity. polimi.itmdpi.com
These dynamic properties collectively confirm the stability of the this compound within the protein's binding site, validating the interactions observed in static molecular docking studies. mdpi.complos.org
Table 1: Representative Molecular Dynamics Simulation Parameters for Ligand-Protein Complexes
| Parameter | Description | Typical Indication of Stability |
|---|---|---|
| RMSD | Measures the deviation of the protein-ligand complex from its initial pose. | Low and stable values (e.g., < 3 Å) over time. |
| RMSF | Indicates the flexibility of individual amino acid residues. | Low fluctuations in critical binding site residues. |
| Radius of Gyration (Rg) | Measures the compactness of the protein's structure. | Consistent values indicating no major conformational changes. |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein. | A stable number of hydrogen bonds throughout the simulation. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.com For this compound, DFT calculations are employed to determine its optimized geometry, electronic properties, and reactivity. researchgate.net These calculations provide a fundamental understanding of the molecule's behavior at the electronic level, which is essential for predicting its chemical reactivity and interaction with biological targets. tandfonline.com
Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is directly related to the molecule's ionization potential and its ability to donate electrons in a reaction. A higher HOMO energy indicates a better electron-donating capability. libretexts.org
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy suggests a greater ability to accept electrons. libretexts.org
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. wuxibiology.com
Analysis of the FMOs for this compound helps in understanding its reactivity patterns and potential for interaction with electrophilic or nucleophilic sites on its biological target. researchgate.net
Table 2: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Value | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | Value | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Value | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Density Distributions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme to represent different potential values. mdpi.com
Red Regions: These areas indicate negative electrostatic potential and are characterized by an excess of electrons. They are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (e.g., oxygen, nitrogen). researchgate.net
Blue Regions: These areas represent positive electrostatic potential, indicating an electron-deficient region. They are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
Green Regions: These represent areas of neutral or zero potential. mdpi.com
For Pyrrolo[2,em-b]pyridine derivative 4, the MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions with its protein target, providing insights that are crucial for drug design. researchgate.netcornell.edu
Virtual Screening Techniques for Lead Compound Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. nih.gov For identifying lead compounds like this compound, a combination of ligand-based and structure-based virtual screening approaches can be utilized.
The process often involves:
Database Preparation: A large database of compounds is prepared for screening. researchgate.net
Filtering: The library is often filtered based on physicochemical properties or drug-likeness criteria, such as Lipinski's rule of five, to remove undesirable molecules.
Molecular Docking: The remaining compounds are then docked into the binding site of the target protein. This process predicts the binding conformation and affinity of each molecule.
Scoring and Ranking: Compounds are ranked based on their docking scores and the quality of their interactions with key residues in the active site.
Hit Selection: The top-ranked compounds are selected as "hits" for further experimental validation. nih.gov
This in silico approach accelerates the identification of promising Pyrrolo[2,3-b]pyridine derivatives by narrowing down the number of candidates that need to be synthesized and tested in the lab. nih.gov
Prediction of Pharmacokinetic Properties for Prioritization (Excluding specific human ADMET values)
In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in the drug discovery process to prioritize compounds with favorable drug-like profiles. mdpi.comresearchgate.net Various computational models and web-based tools are used to predict these properties for this compound. mdpi.commdpi.com
Key predicted properties include:
Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These are often evaluated against criteria like Lipinski's rule of five to assess "drug-likeness". plos.orgmdpi.com
Absorption: Predictions for properties like gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 permeability) help in evaluating the potential for oral bioavailability. mdpi.com
Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are estimated to understand how the compound might distribute throughout the body.
Metabolism: The potential for the compound to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is predicted. Inhibition of CYP enzymes can lead to drug-drug interactions. plos.org
Excretion: While less commonly predicted with high accuracy, some models provide estimates related to the route of clearance.
These in silico ADME predictions help in the early identification of potential liabilities, allowing for the selection and optimization of Pyrrolo[2,3-b]pyridine derivatives with a higher probability of success in later stages of drug development. mdpi.com
Table 3: Predicted Pharmacokinetic and Drug-Likeness Properties
| Property Class | Parameter | Predicted Profile | Importance |
|---|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Compliant/Non-compliant | General indicator of oral bioavailability. |
| Absorption | GI Absorption | High/Low | Predicts absorption from the gut into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for CNS activity or side effects. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |
| Toxicity | Carcinogenicity | Carcinogen/Non-carcinogen | Early flag for potential long-term toxicity. |
Future Directions and Emerging Research Areas for Pyrrolo 2,3 B Pyridine Derivative 4
Continued Development of Novel Pyrrolo[2,3-b]pyridine Analogues for Drug Discovery
The development of novel analogues based on the pyrrolo[2,3-b]pyridine scaffold is a vibrant area of research, driven by the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netnih.gov Several FDA-approved anticancer agents are based on this scaffold, highlighting its therapeutic potential. researchgate.net
Recent research has focused on the design and synthesis of new series of pyrrolo[2,3-b]pyridine derivatives targeting various protein kinases. For instance, two series of these derivatives were synthesized to develop new potent V600E B-RAF inhibitors, a key target in certain cancers. researchgate.net Out of 38 synthesized compounds, compounds 34e and 35 demonstrated significant inhibitory effects. researchgate.net Similarly, another study focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor progression. rsc.org In this study, compound 4h emerged as a promising lead compound with potent activity against FGFR1, 2, and 3. rsc.org
The versatility of the pyrrolo[2,3-b]pyridine core allows for extensive chemical modifications. Researchers are exploring the introduction of different substituents to modulate the biological activity of these compounds. researchgate.net For example, the synthesis of new derivatives with alkoxy and electron-withdrawing groups is being pursued to enhance their therapeutic efficacy. researchgate.net The development of multi-target kinase inhibitors from this scaffold is also a promising strategy to address the complexity of diseases like cancer. bohrium.com
| Compound | Target | Significance |
|---|---|---|
| 34e | V600E B-RAF | High inhibitory effect (IC50 = 0.085 µM) |
| 35 | V600E B-RAF | High inhibitory effect (IC50 = 0.080 µM) and potent cytotoxic agent |
| 4h | FGFR1, 2, 3 | Potent pan-FGFR inhibitory activity |
Exploration of New Therapeutic Applications Beyond Current Indications
While pyrrolo[2,3-b]pyridine derivatives are well-established as anticancer agents, their therapeutic potential extends to other diseases. nih.govnih.govnih.gov A significant area of emerging research is their application in neurodegenerative disorders, particularly Alzheimer's disease. nih.gov
A recent study focused on the development of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's. nih.gov Several synthesized compounds, including 41 , 46 , and 54 , exhibited strong inhibitory activity against GSK-3β. nih.gov Compound 41 was particularly noteworthy for its ability to ameliorate dyskinesia in a zebrafish model of Alzheimer's disease, suggesting its potential as a therapeutic candidate. nih.gov
Furthermore, the immunomodulatory properties of this class of compounds are being investigated. Research into new pyrrolo[2,3-b]pyridines as inhibitors of tumor necrosis factor-alpha (TNF-alpha), a key inflammatory cytokine, has shown promising results. nih.gov Compounds 5a and 5b demonstrated a significant ability to inhibit the production of TNF-alpha in vivo. nih.gov This opens up possibilities for their use in treating inflammatory conditions. The antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives is also an area of active investigation, with some derivatives showing activity against resistant bacterial strains. nih.gov
A major challenge in targeted cancer therapy is the development of acquired resistance to kinase inhibitors. bohrium.commdpi.com The development of multi-target kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold is a key strategy to overcome this challenge. researchgate.netbohrium.com By inhibiting multiple signaling pathways simultaneously, these compounds can potentially prevent the cancer cells from developing resistance through alternative pathways. bohrium.com
Another approach is the development of second-generation inhibitors that are effective against mutated kinases that cause resistance to first-line therapies. nih.gov For example, while some EGFR tyrosine kinase inhibitors face resistance, others like afatinib (B358) have shown the ability to overcome it. mdpi.com The design of new pyrrolo[2,3-b]pyridine derivatives often incorporates structural features aimed at inhibiting these resistant mutants. nih.govmdpi.com
| Strategy | Mechanism | Example Compounds |
|---|---|---|
| Multi-target Inhibition | Simultaneously inhibits multiple kinases to prevent resistance via alternative pathways. | Derivatives of Sunitinib |
| Second-generation Inhibitors | Designed to be effective against mutated kinases that confer resistance. | Afatinib |
Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design
The integration of computational and experimental methods is revolutionizing the process of rational drug design for pyrrolo[2,3-b]pyridine derivatives. mdpi.com Molecular docking simulations, for instance, are routinely used to predict the binding modes of these compounds with their target proteins, providing valuable insights for the design of more potent inhibitors. nih.govmdpi.com
Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are another crucial tool. mdpi.com These studies guide the chemical modifications of the pyrrolo[2,3-b]pyridine scaffold to optimize its therapeutic properties. mdpi.com The combination of these computational approaches with experimental techniques like X-ray crystallography allows for a detailed understanding of the drug-target interactions at the molecular level.
The early stages of drug discovery often involve screening large libraries of compounds, which can be a costly and time-consuming process. The use of computational methods offers a cost-effective strategy for prioritizing lead compounds. Virtual screening, for example, allows researchers to computationally screen vast chemical databases and select a smaller, more promising set of compounds for experimental testing.
Q & A
Q. What are the common synthetic routes for pyrrolo[2,3-b]pyridine derivatives, and how can regioselectivity be controlled during synthesis?
Pyrrolo[2,3-b]pyridine derivatives are typically synthesized via multicomponent reactions or sequential cyclization strategies. For example, a SnCl₂-catalyzed multicomponent reaction enables chemo- and regioselective formation of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines . Substituent positioning (e.g., halogenation at the 4-position) can be controlled using sodium ethoxide or NaH/MeI for methylation . Key steps include optimizing reaction temperature (e.g., 190°C for chlorobenzene-mediated condensations) and catalyst selection to minimize byproducts .
Q. How are pyrrolo[2,3-b]pyridine derivatives characterized for initial biological activity screening?
Initial screening involves enzymatic assays (e.g., IC₅₀ determination against BTK or FGFR kinases) and cell-based viability tests. For example, compounds like 3n, 3p, and 3q showed IC₅₀ <10 nM against BTK in enzyme assays, followed by validation in cancer cell lines . Structural confirmation via NMR, HRMS, and X-ray crystallography is critical, with particular attention to substituent effects on solubility and binding .
Advanced Research Questions
Q. What strategies are employed to optimize the selectivity of pyrrolo[2,3-b]pyridine derivatives for specific kinase targets (e.g., FGFR vs. BTK)?
Selectivity is achieved through structure-based design targeting kinase hinge regions. For FGFR inhibitors, introducing hydrogen bond acceptors at the 5-position of the pyrrolo[2,3-b]pyridine scaffold enhances interactions with Gly485, while hydrophobic substituents (e.g., trifluoromethyl) improve affinity . Conversely, BTK inhibitors prioritize scaffold-hopping strategies, modifying the pyrrolo-pyridine core to exploit differences in BTK’s ATP-binding pocket . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations (>40 ns) validate binding stability .
Q. How can computational QSAR models guide the design of pyrrolo[2,3-b]pyridine derivatives with improved potency?
QSAR models using 13 descriptors (e.g., logP, topological polar surface area) correlate structural features with pIC₅₀ values. For instance, a model predicting BTK inhibition highlighted the importance of electron-withdrawing groups at the 3-position for activity . These models are refined using leave-one-out cross-validation and applied to virtual libraries to prioritize compounds for synthesis .
Q. What experimental approaches resolve contradictions in activity profiles across different biological assays?
Discrepancies between enzymatic and cellular assays often arise from off-target effects or pharmacokinetic limitations. For example, a compound with low FGFR4 IC₅₀ (712 nM) but strong anti-tumor activity in vivo may benefit from metabolite profiling or proteome-wide selectivity screening . Dose-response studies in murine models (e.g., acute Chagas disease or hepatocellular carcinoma) clarify efficacy and toxicity .
Q. How are in vivo efficacy and pharmacokinetic properties evaluated for pyrrolo[2,3-b]pyridine-based therapeutics?
Rodent models are used to assess bioavailability, half-life, and tissue distribution. For anti-T. cruzi agents, compounds with >90% parasite load reduction in acute infection models are advanced to chronic phase testing . Pharmacokinetic parameters (e.g., Cmax, AUC) are optimized via prodrug strategies or formulation adjustments (e.g., PEGylation) .
Methodological Considerations
Q. What are the best practices for analyzing structure-activity relationships (SAR) in pyrrolo[2,3-b]pyridine derivatives?
SAR analysis requires systematic variation of substituents at key positions (3-, 5-, and 7-positions) and correlation with bioactivity. For example:
- 3-Position : Nitro groups enhance BTK inhibition but reduce solubility .
- 5-Position : Trifluoromethyl improves FGFR1 binding (IC₅₀ = 7 nM) via hydrophobic interactions .
- 7-Position : Halogens (Cl, Br) increase metabolic stability . Data should be visualized using heatmaps or 3D pharmacophore models to identify critical interactions .
Q. How do researchers address synthetic challenges in scaling up pyrrolo[2,3-b]pyridine derivatives?
Scale-up hurdles include regioselectivity in C-H arylation reactions and purification of polar intermediates. Pd-catalyzed C-H activation protocols (e.g., using nitro groups as directing agents) improve yield and reproducibility . Continuous flow systems and microwave-assisted synthesis reduce reaction times (e.g., from 30 hours to <5 hours for quinoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
